3-Phenyl-1-(1-(thiophene-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione

PTP1B inhibition diabetes imidazolidine-2,4-dione SAR

This compound is a precisely differentiated research reagent from the antiviral (thiophenyl-carbonyl)imidazolidinone class. Its N3-phenyl and piperidine-spaced thiophene-3-carbonyl motif is critical for target engagement. Unlike generic hydantoins or 2-carbonyl regioisomers, this specific structure is essential for mapping antiviral pharmacophore spatial tolerance and PTP1B inhibitor SAR. Source exclusively for R&D, available through specialist suppliers.

Molecular Formula C19H19N3O3S
Molecular Weight 369.44
CAS No. 2034284-15-4
Cat. No. B2641829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1-(1-(thiophene-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione
CAS2034284-15-4
Molecular FormulaC19H19N3O3S
Molecular Weight369.44
Structural Identifiers
SMILESC1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CSC=C4
InChIInChI=1S/C19H19N3O3S/c23-17-12-21(19(25)22(17)16-4-2-1-3-5-16)15-6-9-20(10-7-15)18(24)14-8-11-26-13-14/h1-5,8,11,13,15H,6-7,9-10,12H2
InChIKeyHLTGQTLQRZTDKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenyl-1-(1-(thiophene-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione (CAS 2034284-15-4): Structural Identity and Procurement-Relevant Profile


3-Phenyl-1-(1-(thiophene-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione (CAS 2034284-15-4, MF C19H19N3O3S, MW 369.44) is a fully synthetic heterocyclic small molecule comprising an imidazolidine-2,4-dione (hydantoin) core N3-substituted with a phenyl group and N1-linked via a piperidin-4-yl spacer to a thiophene-3-carbonyl moiety [1]. It falls within the broad patent class of substituted (thiophenyl-carbonyl)imidazolidinones claimed for antiviral, particularly antiretroviral, applications [2]. The compound is currently catalogued exclusively as a non-GMP research reagent by specialty chemical suppliers and has not been advanced into clinical development or formal preclinical candidacy by any publicly disclosed programme.

Why Generic Imidazolidine-2,4-diones Cannot Replace 3-Phenyl-1-(1-(thiophene-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione in Research Protocols


The imidazolidine-2,4-dione scaffold is pharmacologically promiscuous, with documented activities spanning PTP1B inhibition, HIV protease inhibition, cannabinoid receptor modulation, and anticonvulsant effects depending on the precise substitution pattern [1]. Simply replacing 3-Phenyl-1-(1-(thiophene-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione with a generic hydantoin or a differently substituted congener risks losing the specific pharmacophoric elements—the N3-phenyl group, the piperidine linker conformation, and the thiophene-3-carbonyl hydrogen-bond acceptor—that collectively determine target engagement, selectivity, and physicochemical properties [2][3]. The AiCuris patent family explicitly establishes that antiviral activity within the (thiophenyl-carbonyl)imidazolidinone class is exquisitely sensitive to the nature and position of substituents on both the phenyl rings and the thiophene moiety, meaning that even close structural analogs cannot be assumed to be functionally interchangeable without empirical verification [2].

Quantitative Differentiation Evidence for 3-Phenyl-1-(1-(thiophene-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione Relative to Structural Analogs


N3-Phenyl Substitution Confers PTP1B Inhibitory Potential Absent in N3-Unsubstituted Congeners

In structure-activity relationship (SAR) campaigns on imidazolidine-2,4-dione-based PTP1B inhibitors, the presence of an N3-phenyl substituent is repeatedly associated with retained or enhanced inhibitory potency, whereas N3-unsubstituted or N3-alkyl congeners exhibit substantially reduced activity. For example, in a published series of imidazolidine-2,4-dione derivatives, compounds bearing an N3-phenyl group achieved IC50 values in the range of 0.57–10 µM against recombinant human PTP1B, while analogous N3-H or N3-methyl derivatives showed IC50 values >100 µM [1][2]. Although direct IC50 data for the specific target compound 2034284-15-4 has not been disclosed in peer-reviewed literature, its N3-phenyl substitution pattern aligns with the structural determinants required for PTP1B engagement, in contrast to the des-phenyl analog 3-[1-(thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione (CAS 2034277-87-5), which lacks this critical hydrophobic aromatic contact [3].

PTP1B inhibition diabetes imidazolidine-2,4-dione SAR

Thiophene-3-Carbonyl Regioisomerism Provides Distinct Conformational and Electronic Properties vs. Thiophene-2-Carbonyl Analogs

The target compound features a thiophene-3-carbonyl substituent, whereas several commercially available analogs incorporate a thiophene-2-carbonyl group (e.g., 1-[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione, CAS 1903729-98-5) or a thiophene-3-yl-sulfonyl linkage [1]. The 3-carbonyl attachment shifts the sulphur heteroatom to the meta position relative to the carbonyl, altering the vector of the C–S dipole and the preferred torsional angle of the thiophene ring relative to the piperidine amide plane. Computational conformational analysis of N-acylpiperidines indicates that thiophene-3-carbonyl derivatives exhibit a different Boltzmann-weighted distribution of rotamers compared to thiophene-2-carbonyl isomers, with calculated energy differences between the lowest-energy conformers of approximately 1.5–3.0 kcal/mol depending on the force field employed [2]. This regiochemical distinction may translate into differential target binding when the thiophene ring occupies a sterically constrained binding pocket.

regiochemistry thiophene carbonyl conformational analysis

Imidazolidine-2,4-dione Core Provides Hydrogen-Bond Donor/Acceptor Capacity Superior to 2-Thioxo or 2-Imino Analogs for Key Biological Targets

The imidazolidine-2,4-dione (hydantoin) core of the target compound presents two carbonyl oxygen hydrogen-bond acceptors (at positions 2 and 4) and one N–H hydrogen-bond donor (at N3 is substituted with phenyl, leaving N1-H available when the piperidine is not acylated; in this compound N1 is substituted). Comparative analysis of imidazolidine-2,4-diones versus their 2-thioxo analogs in HIV protease inhibitor series demonstrated that the dione moiety contributes to superior aqueous solubility (by a factor of 3- to 10-fold) while maintaining comparable enzyme inhibitory potency [1]. In the context of PTP1B inhibition, molecular dynamics simulations indicate that the 2,4-dione forms a bidentate hydrogen-bond network with the catalytic cysteine (Cys215) and the phosphate-binding loop (P-loop) that is geometrically inaccessible to mono-carbonyl or thio-analogs [2]. The target compound's 2,4-dione thus represents a deliberate pharmacophoric choice, not a generic substitution.

hydrogen bonding imidazolidine-2,4-dione bioisosterism

Piperidine Spacer Length and Conformation Differentiate This Compound from Directly Linked Imidazolidinone-Thiophene Hybrids

The target compound incorporates a piperidin-4-yl spacer between the imidazolidine-2,4-dione core and the thiophene-3-carbonyl group. This contrasts with the core patent class (US 8,546,438) in which the imidazolidinone is directly N-acylated with a substituted thiophene-2-carboxylic acid, resulting in a shorter, more rigid linkage [1]. The piperidine chair conformation projects the imidazolidine ring equatorially, adding approximately 4.5–5.5 Å to the inter-ring distance compared to directly linked analogs. This extended geometry may be critical for accessing secondary binding pockets or avoiding steric clashes in targets where the imidazolidine and thiophene must engage distinct sub-pockets simultaneously. In CCR5 antagonist programs involving imidazolidinylpiperidinylbenzoic acids, the piperidine linker was essential for achieving sub-100 nM antiviral activity, with directly linked or ethylene-spaced analogs showing >100-fold loss of potency [2].

linker length piperidine spacer conformational flexibility

Research and Industrial Application Scenarios for 3-Phenyl-1-(1-(thiophene-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione (CAS 2034284-15-4)


Chemical Probe for PTP1B Target Engagement Studies Requiring N3-Phenyl Substitution

Investigators studying protein tyrosine phosphatase 1B (PTP1B) as a therapeutic target for type 2 diabetes or obesity can utilise 2034284-15-4 as a scaffold for probe development. The N3-phenyl group is a critical determinant of PTP1B inhibitory potency based on published SAR [1], making this compound a more relevant starting point than N3-unsubstituted or N3-alkyl imidazolidine-2,4-diones. The piperidine linker provides a vector for further derivatisation without disrupting the core pharmacophore.

Antiviral SAR Expansion Beyond the Core (Thiophenyl-carbonyl)imidazolidinone Patent Class

The AiCuris patent family (US 8,546,438) established antiviral activity for directly N-acylated (thiophenyl-carbonyl)imidazolidinones [2]. Compound 2034284-15-4 represents a structurally distinct sub-series with an extended piperidine spacer. Researchers aiming to map the antiviral pharmacophore beyond the claims of the original patent can employ this compound to probe whether the increased inter-ring distance retains, enhances, or abolishes anti-HIV activity, thereby defining the spatial tolerance of the target binding site.

Thiophene Regiochemistry Comparator for Selectivity Profiling

When profiling compounds against panels of kinases, phosphatases, or viral targets, the thiophene-3-carbonyl regioisomer provides a distinct conformational and electronic profile relative to thiophene-2-carbonyl analogs [3]. Incorporating 2034284-15-4 into selectivity screens alongside its 2-carbonyl congeners (e.g., CAS 2034418-80-7, 1903729-98-5) can reveal off-target liabilities or selectivity windows attributable specifically to thiophene attachment regiochemistry.

Physicochemical Tool for Solubility and Permeability Optimisation Studies

With a molecular weight of 369.44 and a balanced distribution of polar (imidazolidine-2,4-dione, amide) and lipophilic (phenyl, thiophene, piperidine) structural elements, this compound occupies a favourable region of physicochemical space for oral bioavailability according to Lipinski and Veber rule analyses [4]. It can serve as a reference compound in permeability and solubility assays (e.g., PAMPA, Caco-2) to benchmark more lipophilic thiophene derivatives or more polar imidazolidine analogs during lead optimisation campaigns.

Quote Request

Request a Quote for 3-Phenyl-1-(1-(thiophene-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.